An In-depth Technical Guide to 2,6-Di-tert-butylpyrimidin-4-amine: Molecular Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2,6-Di-tert-butylpyrimidin-4-amine: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure, predicted physicochemical properties, and potential synthetic pathways for 2,6-Di-tert-butylpyrimidin-4-amine. As this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and fundamental chemical principles to offer valuable insights for researchers and drug development professionals.
Introduction: The Chemical Landscape of Substituted Pyrimidines
Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrimidine core, a diazine ring, serves as a versatile scaffold for the development of a wide array of functional molecules. The introduction of sterically bulky substituents, such as tert-butyl groups, can profoundly influence the molecule's conformation, reactivity, and biological activity. The presence of an amine group, as in 2,6-Di-tert-butylpyrimidin-4-amine, introduces a site for hydrogen bonding and potential coordination with biological targets.
This guide focuses on the specific, albeit less-common, arrangement of two tert-butyl groups at positions 2 and 6, and an amine group at position 4 of the pyrimidine ring. By examining related structures, such as 2,6-di-tert-butylpyridine and various aminopyrimidines, we can extrapolate key characteristics of the target molecule.
Molecular Structure and Physicochemical Properties
The molecular structure of 2,6-Di-tert-butylpyrimidin-4-amine is defined by a central pyrimidine ring with two bulky tert-butyl groups and an amino functional group.
Molecular Structure
The IUPAC name, 2,6-Di-tert-butylpyrimidin-4-amine, dictates the precise arrangement of its constituent atoms.
Molecular Structure of 2,6-Di-tert-butylpyrimidin-4-amine
Caption: 2D representation of the molecular structure of 2,6-Di-tert-butylpyrimidin-4-amine.
Molecular Weight and Formula
Based on the atomic composition, the molecular formula and weight can be precisely calculated.
| Property | Value |
| Molecular Formula | C₁₂H₂₁N₃ |
| Molecular Weight | 207.32 g/mol |
This molecular weight is comparable to that of related compounds like 4,6-Di-tert-butylpyrimidin-2-amine (C₁₂H₂₁N₃, 207.32 g/mol ).
Predicted Physicochemical Properties
The physicochemical properties of 2,6-Di-tert-butylpyrimidin-4-amine can be inferred from its structure and by analogy to similar molecules. The two bulky tert-butyl groups are expected to significantly influence its solubility and steric hindrance around the pyrimidine ring.
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a solid at room temperature | Similar aminopyrimidines are solids. |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | The large hydrophobic tert-butyl groups will dominate, while the amine and pyrimidine nitrogens offer some polarity. |
| Basicity | Weakly basic | The amine group is a proton acceptor, but the steric hindrance from the adjacent tert-butyl group at position 6 may reduce its basicity compared to unhindered aminopyrimidines. The pyrimidine ring itself is weakly basic. |
| Boiling Point | High | Expected to be high due to the molecular weight and polar amine group. |
| Melting Point | Moderately high | The bulky, symmetric nature of the molecule could lead to efficient crystal packing. |
Synthetic Considerations
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the pyrimidine ring to reveal more readily available starting materials.
Retrosynthetic Analysis of 2,6-Di-tert-butylpyrimidin-4-amine
Caption: A simplified retrosynthetic pathway for 2,6-Di-tert-butylpyrimidin-4-amine.
Proposed Synthetic Protocol
Objective: To synthesize 2,6-Di-tert-butylpyrimidin-4-amine via a condensation reaction.
Materials:
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2,2,6,6-Tetramethyl-3,5-heptanedione
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Guanidine hydrochloride
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Sodium ethoxide (or another suitable base)
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Ethanol (or another suitable solvent)
Procedure:
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Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Guanidine: To the stirred solution, add guanidine hydrochloride. The free base, guanidine, will be generated in situ.
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Addition of the Diketone: Slowly add 2,2,6,6-tetramethyl-3,5-heptanedione to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a suitable acid (e.g., dilute HCl).
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Isolation: The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration. Otherwise, extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Causality behind Experimental Choices:
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Choice of Base: A strong base like sodium ethoxide is necessary to deprotonate the guanidine hydrochloride and to catalyze the condensation reaction.
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Inert Atmosphere: An inert atmosphere is recommended to prevent side reactions, particularly if the starting materials or intermediates are sensitive to air or moisture.
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Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
Spectroscopic Characterization (Predicted)
The structure of the synthesized 2,6-Di-tert-butylpyrimidin-4-amine would be confirmed using standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the 18 protons of the two equivalent tert-butyl groups, a singlet for the proton at position 5 of the pyrimidine ring, and a broad singlet for the two protons of the amino group.
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¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the quaternary and methyl carbons of the tert-butyl groups, as well as for the carbons of the pyrimidine ring. The carbons attached to the nitrogen atoms will have characteristic chemical shifts.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 207.32 g/mol . Fragmentation patterns would likely involve the loss of methyl or tert-butyl groups.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the amino group (typically in the range of 3300-3500 cm⁻¹) and C=N and C=C stretching vibrations from the pyrimidinen ring.
Potential Applications and Future Directions
While the specific applications of 2,6-Di-tert-butylpyrimidin-4-amine are not yet established, its structure suggests several areas of potential interest for researchers:
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Medicinal Chemistry: The sterically hindered aminopyrimidine scaffold could be explored for its potential as a kinase inhibitor or as a ligand for other biological targets. The bulky tert-butyl groups may enhance selectivity and improve pharmacokinetic properties.
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Materials Science: The compound could serve as a building block for the synthesis of novel polymers or supramolecular assemblies. The amine group provides a handle for further functionalization.
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Coordination Chemistry: The nitrogen atoms of the pyrimidine ring and the amino group can act as ligands for metal ions, potentially forming interesting coordination complexes with catalytic or material applications.
Further research is warranted to synthesize and characterize 2,6-Di-tert-butylpyrimidin-4-amine and to explore its properties and potential applications in various scientific fields.
